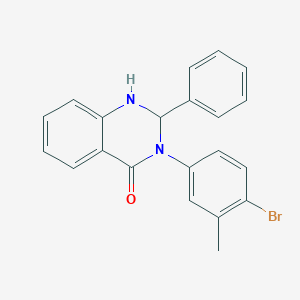amino]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B298677.png)
2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide, also known as CR8, is a small molecule inhibitor that has been developed for use in scientific research. This compound has shown potential in the treatment of cancer and other diseases, making it an important area of study for researchers.
作用机制
2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide works by binding to the ATP-binding site of CDKs, preventing their activity and inhibiting the progression of the cell cycle. This leads to the accumulation of cells in the G1 phase of the cell cycle, which can ultimately result in cell death.
Biochemical and Physiological Effects:
In addition to its effects on CDK activity, 2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide has also been shown to have other biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells, and has been shown to inhibit the growth of tumors in animal models.
实验室实验的优点和局限性
2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor, making it easy to use and study in vitro. It has also been shown to have a high degree of selectivity for CDKs, which reduces the risk of off-target effects. However, like all small molecule inhibitors, 2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide has limitations. It can be difficult to deliver to cells in vivo, and its efficacy may be limited by factors such as bioavailability and toxicity.
未来方向
There are several future directions for research on 2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide. One area of focus is the development of more potent and selective inhibitors that can target specific CDK isoforms. Another area of interest is the combination of 2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide with other therapeutic agents to enhance its efficacy. Finally, researchers are also exploring the use of 2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide in the treatment of other diseases, such as Alzheimer's disease and viral infections.
Conclusion:
In conclusion, 2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide is an important area of study for researchers interested in the development of new therapeutic agents for the treatment of cancer and other diseases. Its ability to inhibit CDK activity and induce cell death makes it a promising candidate for further research, and its potential for use in combination therapies and in the treatment of other diseases makes it an exciting area of study for the future.
合成方法
The synthesis of 2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide involves several chemical reactions, including the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexylamine to form 4-chlorobenzenesulfonamide cyclohexylamine. This intermediate is then reacted with 2,4-dimethoxybenzaldehyde to form the final product, 2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide.
科学研究应用
2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a critical role in the regulation of the cell cycle. By inhibiting CDK activity, 2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide can prevent the proliferation of cancer cells and induce cell death.
属性
产品名称 |
2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide |
|---|---|
分子式 |
C22H27ClN2O5S |
分子量 |
467 g/mol |
IUPAC 名称 |
2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C22H27ClN2O5S/c1-29-18-10-13-20(21(14-18)30-2)24-22(26)15-25(17-6-4-3-5-7-17)31(27,28)19-11-8-16(23)9-12-19/h8-14,17H,3-7,15H2,1-2H3,(H,24,26) |
InChI 键 |
FUGSXZQJVYUVNJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC |
规范 SMILES |
COC1=CC(=C(C=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B298594.png)
![1-allyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298596.png)
![(5E)-5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298597.png)
![3-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B298599.png)
![(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298600.png)
![4-(Methoxymethyl)-6-methyl-2-[2-(3-phenoxybenzylidene)hydrazino]nicotinonitrile](/img/structure/B298603.png)
![3-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B298608.png)

![2-(3-cyano-1H-indol-1-yl)-N'-{[1-(1-naphthylmethyl)-1H-indol-3-yl]methylene}acetohydrazide](/img/structure/B298610.png)
![1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B298614.png)

![Ethyl [4-(5-carbamoyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy]acetate](/img/structure/B298617.png)
![2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B298619.png)
![5-(5-Bromo-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298621.png)